molecular formula C22H22N2O5S2 B2591277 Methyl 3-(1-tosylpyrrolidine-2-carboxamido)benzo[b]thiophene-2-carboxylate CAS No. 1049932-65-1

Methyl 3-(1-tosylpyrrolidine-2-carboxamido)benzo[b]thiophene-2-carboxylate

Cat. No.: B2591277
CAS No.: 1049932-65-1
M. Wt: 458.55
InChI Key: JHRUXZSKBWJLST-UHFFFAOYSA-N
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Description

Methyl 3-(1-tosylpyrrolidine-2-carboxamido)benzo[b]thiophene-2-carboxylate is a heterocyclic compound featuring a benzo[b]thiophene core substituted at position 2 with a methyl carboxylate group and at position 3 with a 1-tosylpyrrolidine-2-carboxamido moiety. The tosyl (p-toluenesulfonyl) group introduces strong electron-withdrawing characteristics, while the pyrrolidine ring contributes to conformational flexibility.

Properties

IUPAC Name

methyl 3-[[1-(4-methylphenyl)sulfonylpyrrolidine-2-carbonyl]amino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5S2/c1-14-9-11-15(12-10-14)31(27,28)24-13-5-7-17(24)21(25)23-19-16-6-3-4-8-18(16)30-20(19)22(26)29-2/h3-4,6,8-12,17H,5,7,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHRUXZSKBWJLST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=C(SC4=CC=CC=C43)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 3-(1-tosylpyrrolidine-2-carboxamido)benzo[b]thiophene-2-carboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzo[b]thiophene core, followed by the introduction of the tosylpyrrolidine and carboxamido groups. Common reagents used in these reactions include tosyl chloride, pyrrolidine, and various carboxylating agents. The reaction conditions usually involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are often carried out under inert atmospheres to prevent oxidation .

Chemical Reactions Analysis

Methyl 3-(1-tosylpyrrolidine-2-carboxamido)benzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Methyl 3-(1-tosylpyrrolidine-2-carboxamido)benzo[b]thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-(1-tosylpyrrolidine-2-carboxamido)benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

Ethyl 5-Hydroxy-3-Methyl-4,7-Dioxo-4,7-Dihydrobenzo[b]Thiophene-2-Carboxylate (1a)
  • Structure : Shares the benzo[b]thiophene core but includes two ketone groups (4,7-dioxo) and a hydroxyl group at position 3. The ester is ethyl rather than methyl.
  • Synthesis : Prepared via acetylation of ethyl 3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate using acetic anhydride and BF₃·Et₂O, yielding 73% product .
  • Properties : Higher polarity due to ketones and hydroxyl groups; melting point 153–156°C. The electron-withdrawing ketones may reduce nucleophilic reactivity compared to the target compound’s amide substituent.
Methyl 3-Amino-6-Methylthiopheno[2,3-b]Pyridine-2-Carboxylate
  • Structure: Replaces benzo[b]thiophene with a thiopheno[2,3-b]pyridine core, introducing a nitrogen atom. The substituents include an amino group at position 3 and a methyl group at position 4.
  • Properties: Molecular weight 213.28 g/mol.

Substituent Variations on Benzo[b]Thiophene

Methyl 3-Hydroxybenzo[b]Thiophene-2-Carboxylate
  • Structure : Simpler analog with a hydroxyl group at position 3 instead of the tosylpyrrolidine carboxamido group.
  • Properties : Molecular weight 208.23 g/mol; melting point 107–108°C. The hydroxyl group increases polarity and acidity (pKa ~10–12), enabling hydrogen bonding absent in the target compound .
Methyl 3-{[(1E)-(Dimethylamino)Methylidene]Amino}-5-(3-Methoxyphenyl)Thiophene-2-Carboxylate (7)
  • Synthesis: Microwave-assisted condensation of methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate with N-dimethoxymethyl-N,N-dimethylamine (99% yield).
  • Reactivity : The enamine group facilitates conjugation, altering electronic properties compared to the rigid amide in the target compound .

Functional Group and Ester Comparisons

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Notable Reactivity
Target Compound Benzo[b]thiophene Tosylpyrrolidine carboxamido, methyl ester ~450 (estimated) N/A Amide stability; tosyl group enhances electrophilicity
Ethyl 5-Hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate Benzo[b]thiophene 5-Hydroxy, 3-methyl, 4,7-dioxo, ethyl ester 280.28 153–156 Ketones prone to nucleophilic attack
Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate Benzo[b]thiophene 3-Hydroxy, methyl ester 208.23 107–108 Hydroxyl group enables derivatization (e.g., acetylation)
Methyl 3-amino-6-methylthiopheno[2,3-b]pyridine-2-carboxylate Thiopheno[2,3-b]pyridine 3-Amino, 6-methyl, methyl ester 213.28 N/A Amino group supports coupling reactions

Key Findings and Implications

Solubility and Reactivity : Ethyl esters (e.g., compound 1a) may exhibit slower hydrolysis rates than methyl esters, impacting pharmacokinetics. Hydroxyl groups (compound in ) increase water solubility but reduce metabolic stability .

Biological Activity

Methyl 3-(1-tosylpyrrolidine-2-carboxamido)benzo[b]thiophene-2-carboxylate is a compound that belongs to the class of benzo[b]thiophenes, which are known for their diverse biological activities. This article focuses on its biological activity, including its efficacy against various pathogens, potential therapeutic applications, and underlying mechanisms of action.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of benzo[b]thiophene derivatives, including those structurally related to this compound. For instance, derivatives of benzo[b]thiophene have shown significant activity against Mycobacterium tuberculosis (MTB), including multidrug-resistant strains. The minimum inhibitory concentrations (MICs) for some derivatives ranged from 0.91 to 2.83 μg/mL, indicating potent antimycobacterial activity .

Table 1: Antimicrobial Activity of Benzo[b]thiophene Derivatives

Compound IDMIC (μg/mL)PathogenActivity Level
7b2.73MDR-MTBHighly Active
8c0.60Dormant BCGSignificant Activity
8g0.61Dormant BCGSignificant Activity

The mechanism by which this compound exerts its antimicrobial effects is likely linked to its interaction with specific enzymes in the pathogen's metabolic pathways. Molecular docking studies suggest that these compounds bind effectively to the active site of the DprE1 enzyme, crucial for the survival of Mycobacterium tuberculosis . This binding disrupts essential biochemical processes, leading to cell death.

Cytotoxicity and Selectivity

In addition to antimicrobial efficacy, the cytotoxicity of benzo[b]thiophene derivatives has been assessed against various human cancer cell lines. These studies reveal a favorable selectivity index, indicating that these compounds can inhibit pathogen growth while exhibiting low toxicity to human cells . For instance, compounds demonstrated low cytotoxicity with effective concentrations (EC50) that were significantly higher than their MIC values against MTB.

Study on Antitubercular Activity

A notable study evaluated the antitubercular activity of several benzo[b]thiophene derivatives, including those similar to this compound. The study utilized both in vitro and ex vivo methodologies to assess efficacy against MTB strains. Results indicated that certain derivatives not only inhibited active forms of MTB but also displayed effectiveness against dormant bacteria, a critical aspect for treating latent tuberculosis infections .

Antioxidant Activity Assessment

The antioxidant properties of these compounds were also investigated using the DPPH radical scavenging method. Some derivatives exhibited significant antioxidant activity, suggesting that their therapeutic potential may extend beyond antimicrobial effects to include protective roles against oxidative stress .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Methyl 3-(1-tosylpyrrolidine-2-carboxamido)benzo[b]thiophene-2-carboxylate, and how is reaction progress monitored?

  • Answer : The synthesis typically involves multi-step reactions, starting with diazotization of a benzo[b]thiophene precursor (e.g., 3-amino derivative) followed by sulfonylation or coupling with tosyl-protected pyrrolidine. For example, diazotization with NaNO₂/HCl and subsequent treatment with SO₂ yields intermediates like methyl 3-(chlorosulfonyl)benzo[b]thiophene-2-carboxylate, which is then reacted with 1-tosylpyrrolidine-2-carboxamide in DMF at 60°C . Reaction progress is monitored via thin-layer chromatography (TLC) and spectroscopic methods (e.g., disappearance of starting material signals in 1^1H NMR) .

Q. Which spectroscopic and analytical techniques are critical for confirming the compound’s structure and purity?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm functional groups (e.g., tosyl sulfonamide, ester carbonyl) and regiochemistry .
  • Infrared (IR) Spectroscopy : Detects characteristic peaks (e.g., C=O stretch at ~1700 cm⁻¹ for esters, sulfonamide S=O stretches at ~1350-1150 cm⁻¹) .
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% is typical for research-grade material) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., via ESI-MS) .

Q. How does the compound’s stability vary under different pH conditions, and what precautions are necessary during storage?

  • Answer : The ester and sulfonamide groups make the compound sensitive to hydrolysis under extreme pH. Stability studies show decomposition in acidic (pH < 3) or basic (pH > 10) conditions. Store at 2–8°C in anhydrous environments (e.g., desiccator with silica gel) to prevent moisture-induced degradation .

Advanced Research Questions

Q. What methodologies optimize synthetic yield and purity in large-scale production?

  • Answer :

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 2–4 hours) and improves yield by 15–20% .
  • Continuous Flow Reactors : Enhance scalability and reproducibility by maintaining precise temperature and mixing conditions .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate high-purity product .

Q. How does the tosyl group influence the compound’s reactivity in downstream modifications?

  • Answer : The tosyl group acts as a stable leaving group in nucleophilic substitutions (e.g., SN2 reactions with amines or thiols). Its electron-withdrawing nature activates adjacent carbonyl groups for reactions like amidation or ester hydrolysis. However, steric hindrance from the tolyl moiety may reduce reactivity in bulky environments .

Q. What structural features of the benzo[b]thiophene core contribute to biological activity, and how are structure-activity relationships (SAR) studied?

  • Answer : The fused aromatic system enhances π-π stacking with biological targets (e.g., enzyme active sites). SAR studies involve synthesizing analogs with modifications (e.g., halogenation at position 4, substitution of the pyrrolidine ring) and testing via:

  • Enzyme Inhibition Assays : Measure IC₅₀ values against targets like kinases or proteases .
  • Molecular Docking : Computational modeling (e.g., AutoDock Vina) predicts binding modes and affinity .
  • Pharmacokinetic Profiling : Assess solubility (logP via shake-flask method) and metabolic stability (microsomal incubation) .

Q. How can contradictory data in biological assays be resolved?

  • Answer : Contradictions often arise from impurities or divergent synthetic routes. Mitigation strategies include:

  • Reproducibility Checks : Re-synthesize the compound using alternative methods (e.g., microwave vs. conventional heating) .
  • Advanced Characterization : X-ray crystallography confirms absolute configuration, while HPLC-MS identifies byproducts .
  • Standardized Assay Protocols : Use positive controls (e.g., known inhibitors) and validate results across multiple labs .

Methodological Considerations

Q. What are best practices for coupling reactions involving the tosylpyrrolidine moiety?

  • Answer :

  • Coupling Reagents : Use EDC/HOBt or DCC/DMAP for amide bond formation to minimize racemization .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
  • Temperature Control : Maintain 0–5°C during diazotization to prevent side reactions .

Q. How can researchers address low yields in the final amidation step?

  • Answer :

  • Activation of Carboxylic Acid : Pre-activate with ClCO₂Et (mixed anhydride method) for higher efficiency .
  • Stoichiometric Adjustments : Use 1.2–1.5 equivalents of 1-tosylpyrrolidine-2-carboxamide to drive the reaction .
  • Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate acyl transfer .

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